![molecular formula C16H19ClN4O4S2 B2587680 6-Isopropyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216751-16-4](/img/structure/B2587680.png)

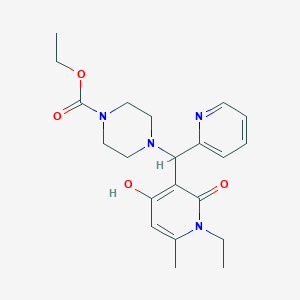

6-Isopropyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

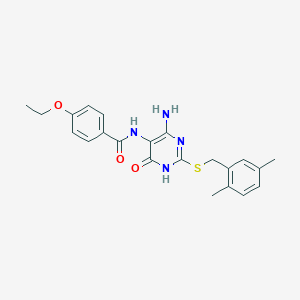

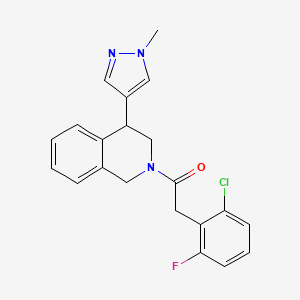

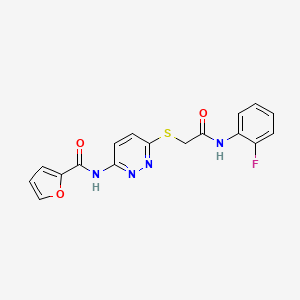

The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains a nitro group (NO2), an amide group (CONH2), and an isopropyl group (CH(CH3)2). The presence of these functional groups could potentially give the compound various chemical and biological properties.

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The exact synthesis pathway for this specific compound would depend on the starting materials and desired configuration.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the nitro group might undergo reduction to form an amine, and the amide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups and overall structure. For example, the presence of polar groups like nitro and amide could affect its solubility and reactivity .Applications De Recherche Scientifique

Antimycobacterial Activity

Samala et al. (2014) developed derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide, including 6-isopropyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, for inhibiting Mycobacterium tuberculosis. The compound showed potent activity against Mycobacterium tuberculosis pantothenate synthetase and inhibited the bacteria's growth effectively, demonstrating its potential as an antimycobacterial agent (Samala et al., 2014).

Synthesis and Antimicrobial Activity

Abdel-rahman et al. (2002) synthesized pyridothienopyrimidines and pyridothienotriazines, which are structurally related to 6-isopropyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide. These compounds exhibited antimicrobial activities, highlighting the significance of thieno[2,3-c]pyridine derivatives in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Antibacterial Activity

A study by Doshi et al. (2015) on analogues of 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide demonstrated significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This research underlines the potential of thieno[2,3-c]pyridine derivatives in treating bacterial infections (Doshi et al., 2015).

Modification and Derivative Synthesis

The modification of pyridine-3-carboxamide derivatives, including 6-isopropyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, has been explored for creating a range of alkylated products. These studies contribute to the development of novel heterocyclic compounds with potential pharmaceutical applications (Tada & Yokoi, 1989).

Mécanisme D'action

Target of Action

The compound “6-Isopropyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiophene ring and a pyridine ring. These types of structures are often found in biologically active molecules, and they can interact with a variety of biological targets. Without specific studies, it’s hard to predict the exact targets of this compound .

Mode of Action

The mode of action of a compound is determined by its interactions with its biological targets. These interactions can lead to changes in the function of the target, which can have downstream effects on cellular processes .

Biochemical Pathways

The compound could potentially affect various biochemical pathways due to the presence of functional groups and heterocyclic rings. The exact pathways and their downstream effects would need to be determined through experimental studies .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are crucial for determining its bioavailability and overall pharmacokinetics. These properties are influenced by the compound’s chemical structure, including factors like its size, charge, lipophilicity, and the presence of functional groups .

Result of Action

The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. These effects can range from changes in gene expression to alterations in cellular signaling or metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. These factors can include things like pH, temperature, the presence of other molecules, and the specific characteristics of the biological environment where the compound is active .

Propriétés

IUPAC Name |

2-[(5-nitrothiophene-2-carbonyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S2.ClH/c1-8(2)19-6-5-9-11(7-19)26-16(13(9)14(17)21)18-15(22)10-3-4-12(25-10)20(23)24;/h3-4,8H,5-7H2,1-2H3,(H2,17,21)(H,18,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYTTYIGZSDVKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(S3)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2587600.png)

![Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2587601.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2587602.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide](/img/structure/B2587604.png)

![benzyl 2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/structure/B2587606.png)

![2-(cyclohex-3-en-1-ylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2587609.png)

![(3,4-difluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2587620.png)